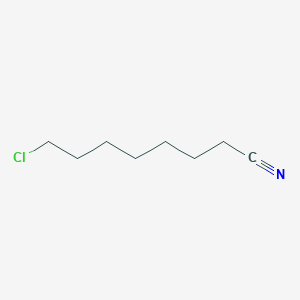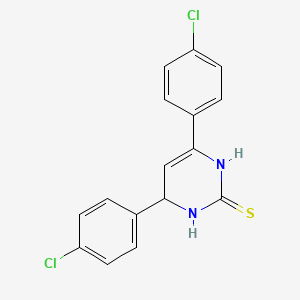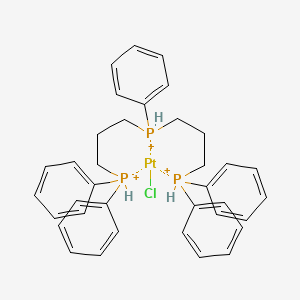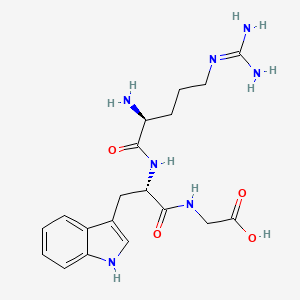
Arg-Trp-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Trp-Gly is a tripeptide composed of the amino acids arginine, tryptophan, and glycine. Tripeptides like this compound are important in various biological processes and have potential therapeutic applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Trp-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (tryptophan) is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Arg-Trp-Gly can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid analogs can be introduced during the SPPS process to create modified peptides.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptides with intact disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Arg-Trp-Gly has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as an antithrombotic agent.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Arg-Trp-Gly involves its interaction with specific molecular targets and pathways. For example, in its role as an antithrombotic agent, this compound can bind to integrin receptors on platelets, inhibiting platelet aggregation and thrombus formation. The tripeptide’s structure allows it to interact with these receptors, blocking the binding of fibrinogen and other ligands.
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp (RGD): Another tripeptide with similar properties but different biological activities.
Arg-Gly-Asp-Trp-Arg (RGDWR): A pentapeptide with enhanced antithrombotic activity compared to Arg-Trp-Gly.
Uniqueness
This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to interact with integrin receptors and inhibit platelet aggregation sets it apart from other peptides.
Properties
CAS No. |
70253-71-3 |
|---|---|
Molecular Formula |
C19H27N7O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1 |
InChI Key |
UGJLILSJKSBVIR-ZFWWWQNUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


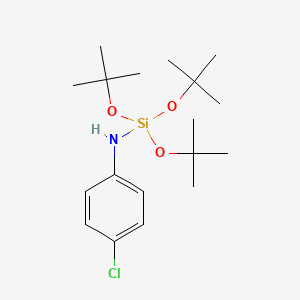
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
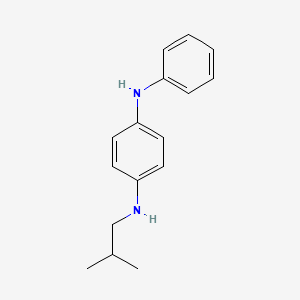
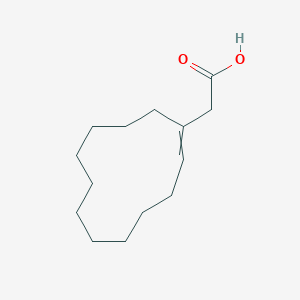

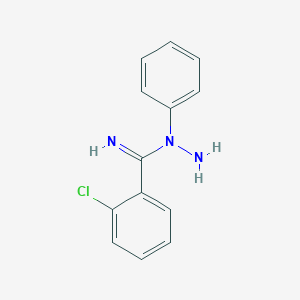
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
